

Physical and chemical properties of (R)-(4-Bromophenyl)(phenyl)methanamine

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Compound of Interest

Compound Name: (R)-(4-Bromophenyl)
(phenyl)methanamine

Cat. No.: B8116889

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An In-depth Technical Guide to (R)-(4-Bromophenyl)(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral synthetic intermediate, **(R)-(4-Bromophenyl)(phenyl)methanamine**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Properties and Identification

(R)-(4-Bromophenyl)(phenyl)methanamine is a synthetic intermediate utilized in the preparation of various biologically active molecules.^{[1][2]} Notably, it has been employed in the synthesis of δ -opioid receptor ligands and antifungal agents.^{[1][2]}

Physical and Chemical Properties

The physical and chemical properties of **(R)-(4-Bromophenyl)(phenyl)methanamine** are summarized in the table below. The compound is typically supplied as a neat oil, indicating a melting point below ambient temperature.^{[1][2][3]}

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₂ BrN	[1][3][4]
Molecular Weight	262.15 g/mol	[3][4]
Appearance	Neat oil	[1][2][3]
Purity	≥95% to ≥97%	[3][4]
Solubility	Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml)	[1][2]
Storage Temperature	-20°C	[1][2]
Stability	≥ 4 years at -20°C	[1][2]

Note: Specific melting and boiling points for the free amine are not readily available in the literature, which is consistent with its description as a neat oil.

Identifiers

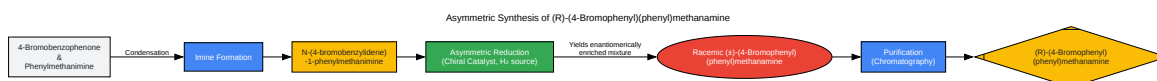
Identifier	Value	Source(s)
CAS Number	220441-81-6	[1][3][4]
IUPAC Name	(1R)-1-(4-bromophenyl)-1-phenylmethanamine	N/A
SMILES	N--INVALID-LINK-- <chem>C2=CC=C(C=C2)Br</chem>	[1][4]
InChI	InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1	[1]
InChIKey	CUGXLVXNFFZFUFF- CYBMUJFWSA-N	[1]

Synthesis and Experimental Protocols

The synthesis of **(R)-(4-Bromophenyl)(phenyl)methanamine**, as a chiral diarylmethylamine, can be achieved through various asymmetric synthetic routes. While the specific, detailed protocol from the primary literature is not publicly available, a representative method based on the asymmetric reduction of a prochiral imine is presented below. This approach is a common and effective strategy for preparing enantiomerically enriched amines.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the asymmetric synthesis of **(R)-(4-Bromophenyl)(phenyl)methanamine**.



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Caption: Workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Asymmetric Reduction of N-(4-bromobenzylidene)-1-phenylmethanimine

This protocol is a representative example for the synthesis of chiral diarylmethylamines and is adapted from established methodologies for similar compounds.

Materials:

- N-(4-bromobenzylidene)-1-phenylmethanimine (prochiral imine)
- Chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand such as (R)-BINAP)

- Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid/triethylamine azeotrope)
- Anhydrous, degassed solvent (e.g., methanol, toluene, or dichloromethane)
- Standard laboratory glassware for inert atmosphere reactions
- Purification setup (e.g., silica gel for column chromatography)

Procedure:

- **Catalyst Preparation:** In a glovebox or under an inert atmosphere, the chiral catalyst precursor (e.g., [Rh(NBD)₂]BF₄) and the chiral ligand (e.g., (R)-BINAP) are dissolved in the anhydrous, degassed solvent. The solution is stirred to allow for the formation of the active catalyst complex.
- **Reaction Setup:** The prochiral imine, N-(4-bromobenzylidene)-1-phenylmethanimine, is dissolved in the same solvent and added to the catalyst solution.
- **Asymmetric Hydrogenation:**
 - **For H₂ gas:** The reaction mixture is transferred to a high-pressure reactor. The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a controlled temperature (e.g., room temperature to 50°C) until completion, monitored by techniques like TLC or GC.
 - **For Transfer Hydrogenation:** The hydrogen donor (e.g., formic acid/triethylamine azeotrope) is added to the reaction mixture. The reaction is stirred at a suitable temperature until the starting material is consumed.
- **Work-up:** Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched **(R)-(4-Bromophenyl)(phenyl)methanamine**.

- Characterization: The final product's identity and purity are confirmed by spectroscopic methods (NMR, IR, MS), and the enantiomeric excess is determined by chiral HPLC.

Spectroscopic Data (Predicted)

Experimental spectra for **(R)-(4-Bromophenyl)(phenyl)methanamine** are not readily available in public databases. The following are predicted key spectral features based on the compound's structure.

Predicted ^1H NMR Spectrum (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.40 - 7.20	m	9H	Aromatic protons (C_6H_5 and $\text{C}_6\text{H}_4\text{Br}$)
~ 5.10	s	1H	Methine proton (- $\text{CH}(\text{NH}_2)$ -)
~ 1.80	br s	2H	Amine protons (- NH_2)

Predicted ^{13}C NMR Spectrum (in CDCl_3 , 101 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 144	Quaternary aromatic carbon (C-Ar)
~ 142	Quaternary aromatic carbon (C-Ar)
~ 131	Aromatic CH
~ 129	Aromatic CH
~ 128	Aromatic CH
~ 127	Aromatic CH
~ 121	Quaternary aromatic carbon (C-Br)
~ 58	Methine carbon (- $\text{CH}(\text{NH}_2)$ -)

Predicted IR Spectrum

Wavenumber (cm ⁻¹)	Functional Group
3380 - 3280	N-H stretch (primary amine)
3100 - 3000	Aromatic C-H stretch
1600, 1490, 1450	Aromatic C=C stretch
~ 1070	C-N stretch
~ 1010	C-Br stretch

Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a molecular ion peak $[M]^+$ at m/z 261 and 263 with an approximate 1:1 ratio due to the presence of the bromine isotopes (^{79}Br and ^{81}Br). Key fragmentation patterns would likely involve the loss of the amino group ($-\text{NH}_2$) to give a fragment at m/z 245/247, and the cleavage of the C-C bond between the methine carbon and one of the aromatic rings.

Stability and Reactivity

(R)-(4-Bromophenyl)(phenyl)methanamine is a stable compound under recommended storage conditions (-20°C).^{[1][2]} As a primary amine, it is expected to exhibit typical nucleophilic reactivity at the nitrogen atom. The aromatic rings can undergo electrophilic substitution, although the amino group is activating and the bromo group is deactivating. The benzylic C-N bond can be susceptible to cleavage under certain conditions.

Applications in Research and Development

The primary utility of **(R)-(4-Bromophenyl)(phenyl)methanamine** lies in its role as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature (amine and bromophenyl group) allows for diverse synthetic transformations. As mentioned, it has been instrumental in developing δ -opioid receptor ligands and antifungal agents.^{[1][2]}

Disclaimer: This document is intended for informational purposes for qualified professionals. The experimental protocols are representative and should be adapted and optimized for

specific laboratory conditions. All chemical handling should be performed in accordance with appropriate safety guidelines.

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